molecular formula C8H7ClN2O3 B14712451 [(4-Chlorophenyl)(nitroso)amino]acetic acid CAS No. 13728-11-5

[(4-Chlorophenyl)(nitroso)amino]acetic acid

Cat. No.: B14712451
CAS No.: 13728-11-5
M. Wt: 214.60 g/mol
InChI Key: QJXPOLSTGDPSGH-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)(nitroso)amino]acetic acid is an organic compound characterized by the presence of a chlorophenyl group, a nitroso group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)(nitroso)amino]acetic acid typically involves the reaction of 4-chlorophenylamine with nitrous acid to form the nitroso derivative, which is then reacted with glycine to yield the final product. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso group and using an acidic medium to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)(nitroso)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Chlorophenyl)(nitroso)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)(nitroso)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar structure but lacks the nitroso and amino groups.

    Nitrosoacetic acid: Contains the nitroso and amino groups but lacks the chlorophenyl group.

Uniqueness

[(4-Chlorophenyl)(nitroso)amino]acetic acid is unique due to the combination of the chlorophenyl, nitroso, and aminoacetic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

13728-11-5

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-(4-chloro-N-nitrosoanilino)acetic acid

InChI

InChI=1S/C8H7ClN2O3/c9-6-1-3-7(4-2-6)11(10-14)5-8(12)13/h1-4H,5H2,(H,12,13)

InChI Key

QJXPOLSTGDPSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)N=O)Cl

Origin of Product

United States

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